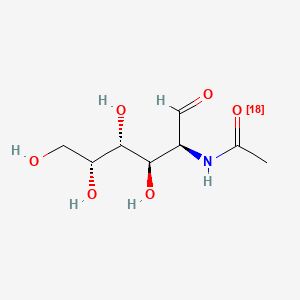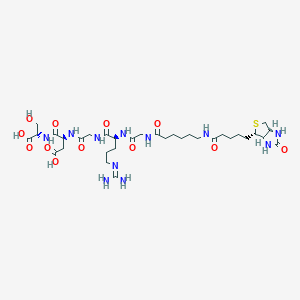
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine is an organic compound with significant applications in life sciences research. It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound is particularly useful in studies related to DNA synthesis and repair, as well as in the development of antiviral and anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected hexose.
Deoxygenation: The 2,3 positions on the sugar are deoxygenated using reagents like tributyltin hydride and a radical initiator.
Glycosylation: The deoxygenated sugar is then glycosylated with a cytosine base under acidic conditions to form the desired nucleoside analog
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain the pure compound
Chemical Reactions Analysis
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction reactions can convert it back to its original form or other reduced derivatives using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule
Scientific Research Applications
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of 1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine involves its incorporation into DNA during replication. Once incorporated, it inhibits further DNA synthesis, leading to the termination of the DNA chain. This property makes it effective in stopping the proliferation of cancer cells and viruses. The compound targets DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine is unique compared to other nucleoside analogs due to its specific deoxygenation at the 2,3 positions. Similar compounds include:
2’,3’-Dideoxycytidine: Another nucleoside analog used in antiviral therapies.
2’,3’-Didehydro-2’,3’-dideoxythymidine: Known for its use in HIV treatment.
2’,3’-Dideoxyadenosine: Studied for its potential in cancer therapy
Properties
Molecular Formula |
C10H15N3O5 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7+,8-,10?/m1/s1 |
InChI Key |
PPUDLEUZKVJXSZ-PELMPBBBSA-N |
Isomeric SMILES |
CC1([C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


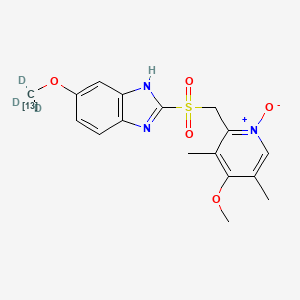

![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)


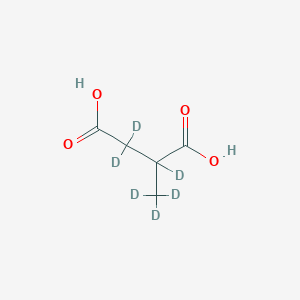
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)

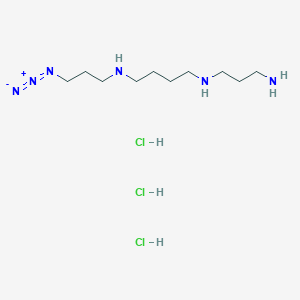
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)


